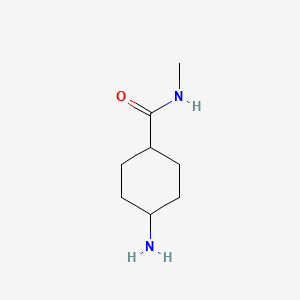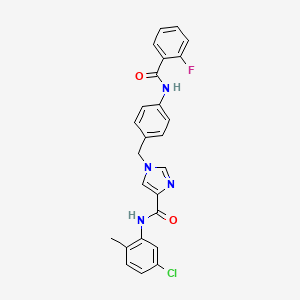
N-(5-chloro-2-methylphenyl)-1-(4-(2-fluorobenzamido)benzyl)-1H-imidazole-4-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The description of a compound usually includes its IUPAC name, common name, and structural formula. The IUPAC name is a systematic method of naming chemical substances, primarily based on their structure. The common name is the name by which the compound is commonly known, which may not reflect its chemical structure.
Synthesis Analysis
The synthesis analysis of a compound involves understanding the chemical reactions used to produce the compound. This includes the starting materials, the reagents used, the conditions of the reaction, and the yield of the product.Molecular Structure Analysis
Molecular structure analysis involves determining the arrangement of atoms within a molecule. Techniques such as X-ray crystallography, NMR spectroscopy, and mass spectrometry are often used for this purpose.Chemical Reactions Analysis
Chemical reactions analysis involves studying the reactions that the compound undergoes. This includes understanding the mechanism of the reaction, the products formed, and the conditions under which the reaction occurs.Physical And Chemical Properties Analysis
The physical and chemical properties of a compound include its melting point, boiling point, solubility, density, molar mass, and chemical stability.Applications De Recherche Scientifique
Antimicrobial and Antiviral Properties
Research has focused on the synthesis and evaluation of derivatives similar to the specified compound for their antimicrobial properties. For instance, compounds bearing fluorine atoms and structured around benzamides and imidazole have shown promising antimicrobial activity against a range of bacteria and fungi. The presence of fluorine has been noted to enhance this activity, indicating the compound's potential in developing antimicrobial agents (Desai, Joshi, & Rajpara, 2013).
Antitumor Activity
Another area of application is in the development of antitumor agents. The structural motifs of imidazole and benzamide, particularly when combined with substituents like fluorine, have been investigated for their potential in treating various cancers. Research into similar compounds has demonstrated significant antiproliferative effects against breast cancer cell lines, showcasing the compound's relevance in cancer therapeutics (Karthikeyan, Solomon, Lee, & Trivedi, 2017).
Cardiovascular Applications
Compounds structurally related to the specified chemical have also been explored for their cardiovascular effects. For instance, derivatives of imidazole have been developed as nonpeptide angiotensin II receptor antagonists, showing potent antihypertensive effects. This research suggests potential applications in managing hypertension and related cardiovascular conditions (Carini et al., 1991).
Electrophysiological Activity
Investigations into N-substituted imidazolylbenzamides have shown their potential as selective class III agents for cardiac electrophysiological activity. This implies the compound's utility in developing treatments for arrhythmias, highlighting its significance in cardiac therapeutic research (Morgan et al., 1990).
Safety And Hazards
The safety and hazards of a compound refer to its potential to cause harm to humans or the environment. This includes its toxicity, flammability, and environmental impact.
Orientations Futures
Future directions for the study of a compound could involve further research into its properties, potential uses, and effects on the human body or the environment.
Propriétés
IUPAC Name |
N-(5-chloro-2-methylphenyl)-1-[[4-[(2-fluorobenzoyl)amino]phenyl]methyl]imidazole-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H20ClFN4O2/c1-16-6-9-18(26)12-22(16)30-25(33)23-14-31(15-28-23)13-17-7-10-19(11-8-17)29-24(32)20-4-2-3-5-21(20)27/h2-12,14-15H,13H2,1H3,(H,29,32)(H,30,33) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GYPRLICBMHRGDZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)Cl)NC(=O)C2=CN(C=N2)CC3=CC=C(C=C3)NC(=O)C4=CC=CC=C4F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H20ClFN4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
462.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(5-chloro-2-methylphenyl)-1-(4-(2-fluorobenzamido)benzyl)-1H-imidazole-4-carboxamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-{4-[(4-bromophenyl)sulfonyl]phenyl}-3-(trifluoromethyl)benzenecarboxamide](/img/structure/B2864214.png)
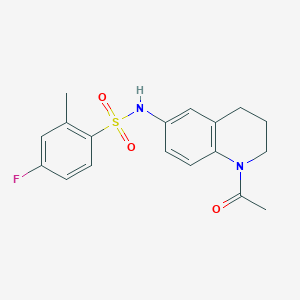
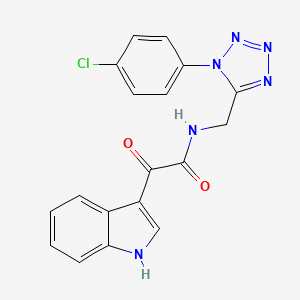
![N-(3-(1H-pyrrolo[2,3-b]pyridin-1-yl)propyl)-2,4-dimethylthiazole-5-carboxamide](/img/structure/B2864219.png)
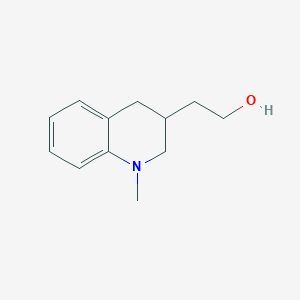
![N-(5-methylisoxazol-3-yl)-2-((7-oxo-5-phenyl-7,8-dihydro-[1,2,4]triazolo[4,3-a]pyrimidin-3-yl)thio)acetamide](/img/structure/B2864221.png)
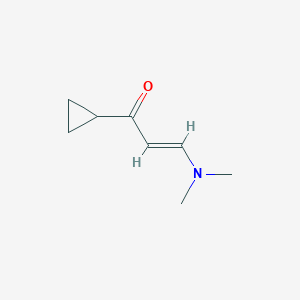
![2-[4-(4-chlorophenyl)-1H-pyrazol-1-yl]-5-[(4-chlorophenyl)sulfanyl]-4-(2,4-dichlorophenyl)-1,3-thiazole](/img/structure/B2864223.png)
![7-(4-Chlorophenyl)-2-methyl[1,2,4]triazolo[1,5-a]pyridine-8-carbonitrile](/img/structure/B2864225.png)
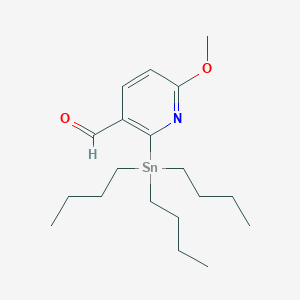
![6-(3-Chlorophenyl)-2-(2-methoxyethyl)-4,7,8-trimethylpurino[7,8-a]imidazole-1,3-dione](/img/no-structure.png)
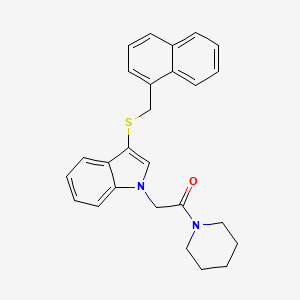
![3-{[(4-chlorobenzyl)oxy]methyl}-1-methyl-5-(4-methylbenzoyl)-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine](/img/structure/B2864235.png)
